3-Iodo-1-methyl-1H-indazol-5-amine
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Overview
Description
3-Iodo-1-methyl-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound features an iodine atom at the 3-position, a methyl group at the 1-position, and an amine group at the 5-position. It is a white to pale yellow solid with a strong ammonia-like odor and is sparingly soluble in water but soluble in organic solvents such as ethanol and dimethylformamide .
Preparation Methods
The synthesis of 3-Iodo-1-methyl-1H-indazol-5-amine can be achieved through various methods, including:
Transition Metal Catalyzed Reactions: One common method involves the use of copper(II) acetate as a catalyst.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, forming the indazole ring without the need for a catalyst or solvent.
Chemical Reactions Analysis
3-Iodo-1-methyl-1H-indazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines and other derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl and alkyne derivatives.
Scientific Research Applications
3-Iodo-1-methyl-1H-indazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-1-methyl-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites or receptor binding sites, inhibiting their activity or modulating their function. For example, indazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
3-Iodo-1-methyl-1H-indazol-5-amine can be compared with other indazole derivatives such as:
1H-indazole-3-amine: This compound lacks the iodine and methyl groups, making it less hydrophobic and potentially less active in certain biological assays.
3-Iodo-1H-indazole: Similar to this compound but without the methyl group, which may affect its binding affinity and selectivity.
1-Methyl-1H-indazole-3-carboxamide: This derivative has a carboxamide group instead of an amine, which can alter its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H8IN3 |
---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
3-iodo-1-methylindazol-5-amine |
InChI |
InChI=1S/C8H8IN3/c1-12-7-3-2-5(10)4-6(7)8(9)11-12/h2-4H,10H2,1H3 |
InChI Key |
YENKIAVISAJCCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C(=N1)I |
Origin of Product |
United States |
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